Product packaging for Boc-tyr-D-ala-gly-OH(Cat. No.:CAS No. 64410-47-5)

Boc-tyr-D-ala-gly-OH

Cat. No.: B1587372
CAS No.: 64410-47-5
M. Wt: 409.4 g/mol
InChI Key: UZKCPNFSGFGLGV-UHFFFAOYSA-N
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Description

Boc-tyr-D-ala-gly-OH is a useful research compound. Its molecular formula is C19H27N3O7 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O7 B1587372 Boc-tyr-D-ala-gly-OH CAS No. 64410-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCPNFSGFGLGV-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies of Boc Tyr D Ala Gly Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS is the predominant method for synthesizing peptides like Boc-Tyr-D-Ala-Gly-OH. The process involves anchoring the C-terminal amino acid, in this case, Glycine (B1666218), to a solid support. Subsequently, the peptide chain is elongated by the sequential addition of protected amino acids, D-Alanine and then Tyrosine, following a series of deprotection and coupling steps. biosynth.com

Boc Chemistry in SPPS for this compound

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic and reliable approach in SPPS. iris-biotech.de In this strategy, the α-amino group of the amino acids is temporarily protected by the acid-labile Boc group. americanpeptidesociety.org The synthesis of this compound would commence with the attachment of Boc-Gly-OH to a suitable resin. Each cycle of amino acid addition involves two key steps:

Deprotection: The Boc group from the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). americanpeptidesociety.orgchempep.com A common protocol involves a short prewash followed by a 15-25 minute reaction with 50% TFA/DCM. chempep.com

Coupling: The next Boc-protected amino acid (e.g., Boc-D-Ala-OH) is then coupled to the newly exposed N-terminus of the resin-bound peptide. This is followed by the coupling of Boc-Tyr(Bzl)-OH, with the Tyrosine side-chain hydroxyl group protected by a benzyl (B1604629) (Bzl) group, which is stable to the TFA used for Boc removal but can be cleaved under stronger acidic conditions.

This cycle is repeated until the desired tripeptide sequence is assembled. The repetitive use of TFA for deprotection is a hallmark of the Boc strategy. chempep.com

Fmoc Chemistry Integration and Compatibility

While the primary synthesis of this compound utilizes Boc chemistry, an understanding of its compatibility with the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is crucial for creating more complex derivatives. The Fmoc and Boc/tBu protecting group strategies are orthogonal, meaning one can be removed without affecting the other. biosynth.comiris-biotech.de The Fmoc group is base-labile (typically removed with piperidine (B6355638) in DMF), while the Boc group is acid-labile. americanpeptidesociety.org

This orthogonality allows for selective deprotection and modification. For instance, if a specific side-chain modification on the Tyrosine residue were desired, one could potentially use an Fmoc-protected lysine (B10760008) attached to the Tyrosine side chain while the main peptide backbone is assembled using Boc chemistry. The N-terminus of the main chain would be protected with Boc, while the lysine side chain would be protected with Fmoc. This allows for the selective removal of the Fmoc group with a base to perform a specific reaction on the lysine side chain, without disturbing the Boc-protected N-terminus of the tripeptide.

However, it's more common to use Fmoc for the temporary Nα-protection and Boc for the permanent side-chain protection of certain amino acids like Lysine or Tryptophan. peptide.com In the context of synthesizing a derivative of this compound, one might introduce the N-terminal residue as a Boc-protected amino acid at the final step of a synthesis that otherwise used Fmoc chemistry for the backbone assembly.

Resin Selection and Functionalization

The choice of resin is critical for the successful synthesis of the C-terminal carboxylic acid peptide, this compound.

Merrifield Resin: This is a classic and commonly used resin for Boc-based SPPS. chempep.compeptide.com It is a chloromethylated polystyrene-divinylbenzene (PS-DVB) resin. The first amino acid, Boc-Gly-OH, is typically attached to the resin via an ester bond formed through a nucleophilic substitution reaction between the cesium salt of the Boc-amino acid and the chloromethyl group on the resin. peptide.com While effective, the benzyl ester linkage on the Merrifield resin is not entirely stable to the repeated TFA treatments required for Boc deprotection, which can lead to premature cleavage of the peptide from the resin, especially for longer peptides.

PAM Resin (Phenylacetamidomethyl): To address the stability issue of the Merrifield resin, the PAM resin was developed. libretexts.org The linkage to the PAM resin is about 100 times more stable to the acidic conditions of Boc deprotection than the Merrifield resin linkage. iris-biotech.de This increased stability makes it a preferred choice for the synthesis of medium to large peptides using the Boc strategy.

Wang Resin: While more commonly associated with Fmoc chemistry, Wang resin can be used in Boc-SPPS, especially when milder cleavage conditions are desired. libretexts.org

Oxime Resin: This resin is compatible with Boc chemistry and allows for cleavage under basic conditions, which leaves acid-labile side-chain protecting groups intact. This is useful for preparing protected peptide fragments for segment condensation. iris-biotech.de

The process of attaching the first amino acid to the resin is known as functionalization or loading. For Merrifield resin, this is often achieved by reacting the cesium salt of Boc-Gly-OH with the resin in DMF at an elevated temperature. peptide.com

Resin TypeLinkage Stability to TFACommon Application
MerrifieldModerately StableSmall to medium peptides
PAMHighly StableMedium to large peptides
WangLess StableUsed with Fmoc, adaptable
OximeStableProtected fragment synthesis

Coupling Reagents and Strategies

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. iris-biotech.de They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the peptide bond. To reduce side reactions and racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often used. knepublishing.com

Phosphonium and Aminium (Uronium) Salts: These reagents have become very popular due to their high coupling efficiency and low rates of side reactions. bachem.comsigmaaldrich.com

Phosphonium Salts: Examples include Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). bachem.comresearchgate.net These are particularly useful for difficult couplings and can be used in excess without terminating the peptide chain. sigmaaldrich.com

Aminium/Uronium Salts: Examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). bachem.comgoogle.com These reagents are highly reactive and efficient. However, they can cause chain termination through guanidinylation of the N-terminal amino group if used in excess or if activation is slow. sigmaaldrich.com

The choice of coupling reagent depends on factors such as the steric hindrance of the amino acids being coupled and the desired reaction rate. For the synthesis of this compound, a standard coupling protocol using DIC/HOBt or HBTU would be effective. chempep.com

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, DICCost-effective, often used with additives like HOBt.
Phosphonium SaltsBOP, PyBOPHigh efficiency, good for difficult couplings, less risk of chain termination. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HATUVery reactive and fast, but can cause guanidinylation side reaction. sigmaaldrich.com

Deprotection and Cleavage Techniques

The final step in SPPS is the cleavage of the completed peptide from the resin, along with the simultaneous removal of any side-chain protecting groups.

N-terminal Boc Deprotection: As previously mentioned, the temporary N-terminal Boc group is removed at each step of the synthesis using TFA in DCM. chempep.com It is crucial to remove the final N-terminal Boc group before the final cleavage step to prevent potential t-butylation of susceptible residues. sigmaaldrich.com

Final Cleavage: For peptides synthesized using the Boc/Bzl strategy on Merrifield or PAM resins, a strong acid is required for cleavage.

Hydrogen Fluoride (HF): Anhydrous HF is the most common and versatile reagent for cleaving peptides from Boc-based resins. sigmaaldrich.comnih.govnih.govcapes.gov.br The cleavage is typically performed at 0°C for 30-60 minutes. sigmaaldrich.com Due to its extreme toxicity and corrosiveness, specialized Teflon apparatus is required. nih.gov To prevent side reactions from carbocations generated during cleavage, "scavengers" such as anisole, p-cresol, and dimethyl sulfide (B99878) (DMS) are added to the cleavage cocktail. nih.govsigmaaldrich.com For peptides containing sensitive residues, a "low-high" HF procedure can be used to minimize side reactions. chempep.com

Trifluoromethanesulfonic acid (TFMSA) and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): These are strong acid alternatives to HF that can also be used for cleavage. sigmaaldrich.comcapes.gov.brsigmaaldrich.com They may be preferred when HF apparatus is unavailable, but can also lead to side reactions. capes.gov.br

HBr in Acetic Acid/TFA: This is another strong acid cleavage method that can be employed. chempep.comsigmaaldrich.com

The choice of cleavage cocktail is dependent on the amino acid composition of the peptide. For a peptide containing Tyrosine like this compound, scavengers are essential to prevent alkylation of the phenolic side chain.

Microwave-Assisted Solid-Phase Synthesis in Aqueous Media

A greener and more efficient approach to peptide synthesis involves the use of microwave irradiation and aqueous media.

Microwave-Assisted SPPS (MA-SPPS): Microwave heating can significantly accelerate both the coupling and deprotection steps in SPPS, reducing synthesis times from hours to minutes. nih.govcreative-peptides.com The rapid and uniform heating provided by microwaves can enhance reaction efficiency and product purity. creative-peptides.comrsc.org

SPPS in Aqueous Media: Replacing organic solvents like DMF with water is a key goal of green chemistry. nih.gov Research has shown that SPPS can be performed in water, often with the aid of surfactants or by using water-dispersible forms of protected amino acids. nih.govmdpi.com

Aqueous MA-SPPS: The combination of microwave assistance and aqueous media has been successfully applied to the synthesis of peptides using both Boc and Fmoc strategies. nih.govnih.gov For instance, the pentapeptide Leu-enkephalin has been synthesized via microwave-assisted SPPS in water using both Boc- and Fmoc-protected amino acids, resulting in high yields and no epimerization. nih.gov In one protocol, Boc-amino acid nanoparticles were used in an aqueous Triton X-100 solution with DMTMM as the coupling agent, with coupling reactions completed in just 3 minutes at 70°C under microwave irradiation. mdpi.com This approach not only reduces waste but can also lower the extent of side reactions like racemization compared to conventional methods in organic solvents. rsc.org

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS) is a conventional and effective method for the production of this compound and its derivatives. This approach involves the sequential coupling of amino acids in a homogenous solution, which is particularly advantageous for large-scale synthesis.

A common strategy in solution-phase synthesis is the stepwise elongation of the peptide chain. For instance, the synthesis can commence from the C-terminal amino acid, glycine, and proceed by sequentially adding D-alanine and then tyrosine. Each amino acid is appropriately protected to prevent unwanted side reactions. The N-terminus of the growing peptide chain is typically protected with a tert-butyloxycarbonyl (Boc) group, while the C-terminus is often protected as a methyl or benzyl ester. The Boc group is removed at each step using an acid, such as trifluoroacetic acid (TFA) or hydrogen chloride in dioxane, to allow for the coupling of the next amino acid. nih.gov

The coupling of amino acids is facilitated by activating agents. A widely used combination is N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). acs.org Another effective coupling reagent is (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), often used in conjunction with HOBt. nih.gov More recently, reagents like 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base such as diisopropylethylamine (DIPEA) have been employed for efficient peptide bond formation. nih.gov

The choice of solvent is also a critical factor. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents for these reactions. acs.orgacs.org After the synthesis of the protected peptide, the final deprotection step removes all protecting groups to yield the desired peptide. For example, a protected peptide like Boc-Tyr(Bzl)-D-Ala-Gly-OBzl would undergo hydrogenolysis to remove the benzyl protecting groups from the tyrosine side chain and the C-terminus.

Fragment Condensation Strategies

For the synthesis of larger peptides or for more efficient large-scale production, a fragment condensation strategy is often preferred. This method involves the synthesis of smaller, protected peptide fragments, which are then coupled together. vulcanchem.com

In the context of this compound, a typical fragment condensation approach would involve the synthesis of two or more smaller peptide units. For example, Boc-Tyr-D-Ala-OH could be synthesized as one fragment, and H-Gly-OH (or a protected version) as another. These fragments are then coupled using the same activating agents as in stepwise synthesis, such as DCC/HOBt or PyBOP/HOBt. nih.govvulcanchem.com

A specific example involves the coupling of O-benzyl-N-tert-butoxycarbonyl-tyrosyl-D-alanyl-glycine [Boc-Tyr(Bzl)-D-Ala-Gly-OH] with other peptide fragments using the 2-ethoxy-N-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) method in a solvent like tetrahydrofuran (B95107) (THF). This highlights how a pre-formed tripeptide fragment containing the Boc-Tyr-D-Ala-Gly sequence can be a key intermediate in the synthesis of more complex molecules.

The fragment condensation approach can sometimes offer advantages in terms of purification, as the intermediate fragments can be purified before the final coupling step, potentially leading to a purer final product. acs.org

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis has emerged as a powerful and environmentally friendly alternative for peptide synthesis. This method utilizes enzymes as catalysts, which offers high specificity and eliminates the need for protecting groups on reactive side chains. acs.org

Proteases, which naturally cleave peptide bonds, can be used in reverse under specific conditions to form peptide bonds. For the synthesis of peptides containing D-amino acids, such as this compound, this can be challenging as proteases are typically specific for L-amino acids. However, studies have shown that some proteases can catalyze the synthesis of peptides containing D-amino acid residues in organic media. researchgate.net

For example, subtilisin has been used to catalyze the synthesis of dermorphin-(1-4) derivatives, which contain a D-alanine residue. researchgate.net In such a synthesis, an activated ester of a dipeptide, like Boc-Tyr-D-Ala-OCH₂CF₃, can act as an acyl donor. researchgate.net The enzyme facilitates the coupling of this donor with an acyl acceptor. The reaction conditions, including the choice of organic solvent and water content, are critical for achieving good yields. researchgate.net

Another enzyme, α-chymotrypsin, has also been shown to catalyze the synthesis of dipeptide derivatives containing D-alanine, such as Boc-Tyr-D-Ala-N₂H₂Ph, using D-Ala-N₂H₂Ph as the acyl acceptor. researchgate.net The use of enzymes in non-aqueous environments can shift the thermodynamic equilibrium towards synthesis rather than hydrolysis.

While direct enzymatic synthesis of this compound is not extensively documented, the principles of chemoenzymatic synthesis suggest its feasibility. A potential strategy could involve the papain-catalyzed polymerization of amino acid esters, where a modified amino acid derivative can initiate the polymerization. rsc.org

Preparation of Modified this compound Precursors

The synthesis of modified precursors of this compound is crucial for creating more complex peptide analogues. These modifications can involve alterations to the amino acid side chains or the peptide backbone.

One common modification is the protection of the tyrosine side chain. A benzyl group (Bzl) is often used for this purpose, leading to the precursor Boc-Tyr(Bzl)-D-Ala-Gly-OH. This protection prevents unwanted reactions at the hydroxyl group of tyrosine during subsequent synthetic steps.

Another approach involves the synthesis of activated esters of the tripeptide. For example, this compound can be converted to an activated ester, such as a trifluoroethyl ester (Boc-Tyr-D-Ala-OCH₂CF₃), which can then be used as a substrate in enzyme-catalyzed reactions. researchgate.net

The synthesis of these precursors often follows the solution-phase methods described earlier. For instance, to obtain Boc-Tyr(Bzl)-D-Ala-Gly-OH, the synthesis would start with glycine, followed by coupling with Boc-D-Ala-OH, and finally with Boc-Tyr(Bzl)-OH.

Furthermore, modifications can be introduced to the amino acids themselves before they are incorporated into the peptide chain. For example, a modified tyrosine derivative could be used in the synthesis to create a precursor with specific properties. An example of a modified amino acid precursor synthesis is the preparation of a unit B precursor for cryptophycin, which involves modifications to D-tyrosine. beilstein-journals.org

Analytical Methodologies for Compound Characterization and Purity Assessment

A variety of analytical techniques are employed to characterize this compound and its derivatives and to assess their purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is typically used, with a C18 or C8 column. acs.orgrsc.org The mobile phase usually consists of a gradient of acetonitrile (B52724) in water, with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.govacs.org Analytical HPLC provides information on the purity of the compound, while semi-preparative or preparative HPLC is used for purification. acs.orgmdpi.com

Mass Spectrometry (MS) is essential for confirming the molecular weight of the synthesized peptide. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) is frequently used for this purpose. mdpi.com High-resolution mass spectrometry (HRMS) provides a more accurate mass determination, further confirming the elemental composition of the compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. ¹H NMR is used to confirm the presence of the expected protons in the molecule and their chemical environment. nih.govnih.gov This technique can help to verify the sequence and stereochemistry of the amino acids.

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of reactions and for preliminary purity assessment. nih.govacs.org Different solvent systems can be used to achieve good separation of the product from starting materials and byproducts. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used to analyze the purity of peptides, including the detection of optical isomers. researchgate.net This method is particularly useful for assessing racemization during synthesis. researchgate.net

The following table summarizes the analytical methods used for the characterization of this compound and related peptides.

Analytical TechniquePurposeKey Findings/Parameters
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity assessment and purificationGradients of acetonitrile in water with 0.1% TFA are commonly used. nih.govacs.org Purity is often determined to be >95% or >98%. nih.govnih.gov
Mass Spectrometry (MS) Molecular weight confirmationESI-MS and HRMS are used to determine the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H NMR is used to identify the chemical shifts of protons, confirming the structure. nih.govnih.gov
Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessmentDifferent solvent systems are used to separate components based on polarity. nih.govacs.org
Capillary Electrophoresis (CE) High-resolution purity analysis and chiral separationCan separate optical isomers and detect low levels of impurities. researchgate.net

Role of Boc Tyr D Ala Gly Oh As a Core Intermediate in Peptide and Peptidomimetic Design

Scaffolding for Bifunctional Ligands

The concept of bifunctional or multi-target ligands—single molecules designed to interact with two or more distinct receptors—has emerged as a promising strategy in drug discovery. scispace.com This approach aims to achieve synergistic effects, improve therapeutic efficacy, and potentially reduce side effects compared to the co-administration of separate drugs. acs.orgkuleuven.be Boc-Tyr-D-Ala-Gly-OH serves as a fundamental starting scaffold for constructing such chimeric compounds, providing the essential opioid agonist pharmacophore onto which a second pharmacophore, targeting a different receptor system, can be appended.

A significant area of research has focused on combining opioid receptor agonism for pain relief with neurokinin 1 (NK1) receptor antagonism. The NK1 receptor is activated by substance P, a neurotransmitter involved in pain signaling, and its blockade can potentiate opioid-induced analgesia and may mitigate the development of opioid tolerance. nih.govkuleuven.be

Researchers have designed and synthesized numerous bifunctional peptides by linking an opioid agonist sequence, derived from the this compound intermediate, to an NK1 antagonist moiety. nih.gov A common strategy involves synthesizing a larger peptide fragment, such as H-Tyr-D-Ala-Gly-Phe, and coupling it to a C-terminal fragment with known NK1 antagonist activity, like those derived from N-acylated tryptophans. nih.govu-tokyo.ac.jp For instance, the peptide H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl (compound 3) was synthesized and showed high binding affinities for both δ and μ opioid receptors (Ki = 10 nM and 0.65 nM, respectively) and good antagonist activity at the NK1 receptor (Ki = 14 nM). acs.org In other work, the this compound fragment was coupled with a pentapeptide ester during solution-phase synthesis to create bifunctional ligands. nih.gov One such compound, H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-O-3,5-Bzl(CF3)2 (compound 5), demonstrated excellent agonist activity at both δ and μ opioid receptors and potent antagonist activity at NK1 receptors. nih.gov

These studies underscore the utility of the this compound unit as the N-terminal building block for creating dual-action ligands that simultaneously modulate the opioid and substance P systems.

The neuropeptide cholecystokinin (B1591339) (CCK) is known to act as an anti-opioid peptide, and its upregulation during chronic pain or long-term opioid use can reduce the effectiveness of opioid analgesics. nih.gov This has prompted the design of bifunctional ligands that combine opioid receptor agonism with CCK receptor antagonism in a single molecule. nih.govscispace.com

The design of these ligands is often based on a model of overlapping pharmacophores, where the N-terminal Tyr-D-Ala-Gly... sequence provides the opioid activity and a C-terminal sequence, such as the C-terminal tetrapeptide of CCK, provides the CCK antagonist activity. nih.gov Research has shown that peptides incorporating this design principle can effectively bind to both receptor types. For example, the compound Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH₂ (Compound 9) showed potent agonist activity at δ and μ opioid receptors and balanced, high-affinity binding to both CCK-1 and CCK-2 receptors. nih.gov Another analog, Tyr-d-Ala-Gly-d-Trp-NMeNle-Asp-Phe-NH₂ (Compound 11), also displayed opioid agonist properties while having high binding affinity for CCK receptors, particularly the CCK-2 subtype. nih.gov The synthesis of such complex peptides relies on the stepwise or convergent assembly of fragments, where this compound or a derivative thereof serves as a key N-terminal component.

The melanocortin system, particularly the melanocortin-4 receptor (MC4R), is implicated in pronociceptive (pain-promoting) pathways and can counteract opioid analgesia. mdpi.com Consequently, designing hybrid molecules that act as opioid receptor agonists and MC4R antagonists is a rational approach to developing improved analgesics. mdpi.comnih.gov

In this strategy, an opioid pharmacophore, typically the tetrapeptide Tyr-D-Ala-Gly-Phe-NH₂, is connected via a linker to an MC4R antagonist, such as a modified version of SHU9119. mdpi.comnih.gov The synthesis is often performed using solid-phase peptide synthesis (SPPS), where the enkephalin analog fragment is built up, starting from the C-terminus and incorporating the Tyr-D-Ala-Gly sequence. mdpi.comgoogle.com The final step involves attaching the MC4R antagonist moiety via a suitable linker. The nature and length of this linker have been shown to be crucial for the resulting pharmacological profile. nih.gov For instance, a study comparing different linkers found that a peptidomimetic with a longer, flexible linker (compound 4, incorporating εAhx) showed very high affinity for the μ-opioid receptor (IC₅₀ = 5.47 nM) and was highly effective in a neuropathic pain model. mdpi.comnih.gov

Fusing an opioid agonist pharmacophore with a neurotensin (B549771) (NT) receptor ligand is another advanced strategy for pain management. acs.orgresearchgate.net NT can produce analgesia, but its utility is limited by side effects mediated by the NTS1 receptor. acs.org Therefore, the goal is often to create hybrids with high affinity for opioid receptors and the NTS2 receptor subtype. acs.orgacs.org

The design of these hybrids involves linking an opioid sequence, often derived from dermorphin (B549996) or enkephalin and containing the Tyr-D-Ala... motif, to an NT(8-13) analog. acs.orgsci-hub.se The synthesis connects the two pharmacophores via a peptide bond. acs.org Research has led to the development of potent hybrids with desirable selectivity profiles. For example, one study fused the μ-/δ-opioid agonist H-Dmt-d-Arg-Aba-β-Ala-NH₂ with various NT(8-13) analogs. researchgate.net A resulting compound (peptide 7) showed potent MOR agonism and an exceptionally high affinity and selectivity for the NTS2 receptor (Ki = 3 pM). researchgate.net These findings demonstrate that the opioid fragment, conceptually originating from intermediates like this compound, can be successfully integrated into complex peptidomimetics to achieve novel, multi-target pharmacological agents. acs.orgacs.org

Opioid-Melanocortin Peptidomimetics

Enkephalin and Dermorphin Analog Generation

The native enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) are rapidly degraded in vivo, limiting their therapeutic potential. vulcanchem.com A key strategy to overcome this is the substitution of the glycine (B1666218) at position 2 with a D-amino acid, most commonly D-alanine. mdpi.comunibo.it This single modification, which introduces the Tyr-D-Ala-Gly... sequence, hinders enzymatic cleavage and significantly enhances both metabolic stability and opioid receptor affinity and activity. nih.govmdpi.com this compound is a direct and crucial intermediate for synthesizing this modified N-terminal sequence, which forms the basis of numerous potent enkephalin and dermorphin analogs.

Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a naturally occurring opioid peptide that already contains the D-Ala² residue. google.com The synthesis of its analogs often involves the creation of various fragments, where the N-terminal portion is derived from Boc-protected Tyr-D-Ala building blocks. google.comfrontiersin.org

One of the most well-known synthetic opioid peptides, biphalin (B1667298), is a dimeric peptide composed of two Tyr-D-Ala-Gly-Phe sequences joined by a C-terminal hydrazide bridge. nih.gov Its remarkable potency stems from its ability to bind to both μ and δ opioid receptors. nih.gov The synthesis of biphalin and its many analogs, including those incorporating β-amino acids for even greater stability, relies on the initial construction of the Boc-Tyr-D-Ala-Gly-Phe-OH monomer or a related hydrazide derivative, highlighting the central role of this sequence. nih.govmdpi.com

Peptidomimetic Scaffolds Incorporating this compound Fragments

The transition from simple peptides to more drug-like peptidomimetics involves modifying the peptide backbone to improve pharmacological properties such as stability, bioavailability, and receptor selectivity. The this compound fragment serves as a validated and reliable starting point for these more complex molecular designs. vulcanchem.comdiva-portal.org It provides the essential pharmacophore, which can then be incorporated into more elaborate scaffolds.

Strategies for developing peptidomimetics from this fragment include:

Incorporation of Unnatural Amino Acids: Beyond D-alanine, other non-natural amino acids can be introduced into the sequence to confer specific conformational constraints or properties. vulcanchem.comunibo.it

Backbone Modifications: The peptide bonds themselves can be altered. For example, a hydrazone linker was used to connect the Tyr-D-Ala-Gly-Phe sequence to a nonpeptide NK1 antagonist pharmacophore, creating a chimeric compound with a non-peptidic linkage. scispace.com

Cyclization: Constraining the peptide conformation through cyclization is a common strategy to enhance receptor affinity and stability. mdpi.com The Tyr-D-Ala-Gly... sequence can be incorporated into macrocyclic structures to create potent and selective opioid ligands.

Attachment to Scaffolds: The fragment can be attached to various non-peptidic scaffolds, such as benzazepinones, to create highly constrained peptidomimetics that maintain the essential pharmacophoric elements in a novel three-dimensional arrangement. acs.orgupc.edu

In all these approaches, the this compound intermediate or the sequence it generates acts as a privileged and indispensable element, providing the foundational structure for subsequent chemical elaboration into advanced peptidomimetic drug candidates. google.comdiva-portal.org

Incorporation of Non-Natural Amino Acids and Linkers

Development of Conjugates and Hybrid Molecules

Conjugating peptide fragments like those derived from this compound to other molecules is a powerful strategy for creating novel therapeutics. mdpi.com This approach can yield hybrid molecules or bivalent ligands that combine the properties of a peptide with a non-peptide scaffold, aiming for improved affinity, selectivity, and pharmacokinetic profiles. nih.govnih.gov For example, enkephalin analogues containing the Tyr-D-Ala-Gly sequence have been conjugated to 4-anilidopiperidine cores to develop new opioid ligands. nih.govnih.gov The Boc-protected peptide intermediate is typically coupled with the non-peptide molecule, followed by deprotection to yield the final hybrid compound. nih.govnih.gov

Poly(ethylene glycol) (PEG) is a polymer frequently conjugated to peptides and other biologics in a process known as PEGylation. biobouncetech.com The primary goal of PEGylation is to improve the drug's properties, such as increasing its solubility and in vivo stability, and extending its circulation half-life by reducing renal clearance. biobouncetech.com While specific examples of this compound undergoing direct PEGylation are not detailed in the provided context, the modification of peptides with PEG groups is a widespread and important technology in drug development. biobouncetech.com This strategy can be applied to peptide intermediates to enhance their therapeutic potential.

Glycosylation, the attachment of sugar moieties to a peptide, is another key strategy to improve metabolic stability, biodistribution, and other biological properties. nih.govresearchgate.net The introduction of a sugar can protect the peptide from proteolytic degradation and in some cases enhance its transport across biological membranes. nih.govresearchgate.net

In a relevant study, a bifunctional peptide containing the Tyr-D-Ala-Gly-Phe sequence was glycosylated by incorporating an O-β-glycosylated serine residue (Ser(Glc)). nih.gov This modification resulted in a significant improvement in the peptide's metabolic stability, with 70% of the glycosylated analogue remaining intact after 24 hours of incubation in rat plasma, compared to a much shorter half-life for the non-glycosylated parent compound. nih.gov Glycosylation can be achieved by incorporating pre-glycosylated amino acid building blocks during peptide synthesis. Specifically, the phenolic hydroxyl group of a tyrosine residue can be a target for O-glycosylation, a reaction that can be performed on unprotected peptides in aqueous solutions. researchgate.net

Table 3: Impact of Glycosylation on a Tyr-D-Ala-Gly-Phe Containing Peptide

Peptide Modification Key Outcome Reference(s)

Structure Activity Relationship Sar Studies Involving Boc Tyr D Ala Gly Oh Derived Peptides

Influence of D-Alanine at Position 2 on Receptor Interactions and Selectivity

The substitution of the naturally occurring L-amino acid with a D-amino acid at the second position of opioid peptides, such as the D-Alanine in Boc-Tyr-D-Ala-Gly-OH, is a well-established strategy to enhance metabolic stability and biological activity. mdpi.comvulcanchem.com This modification protects the peptide from degradation by aminopeptidases. mdpi.com

In enkephalin analogues, replacing Glycine (B1666218) at position 2 with D-Ala has been shown to increase their stability and activity. mdpi.com However, this substitution can also influence receptor selectivity. For instance, in many enkephalin analogues, the introduction of D-Ala at position 2 reduces delta-opioid receptor (DOR) selectivity by increasing mu-opioid receptor (MOR) activity. mdpi.com Conversely, in dynorphin (B1627789) A (1-9), the incorporation of D-Ala at this position leads to a loss of kappa-opioid receptor (KOR) selectivity. researchgate.net

Interestingly, the effect of D-Ala substitution is not universally beneficial across all opioid peptide families. In endomorphin analogues, a D-Ala substitution at position 2 did not alter metabolic stability or biological activity, in contrast to the significant enhancements seen in enkephalin analogues. mdpi.comnih.gov

The following table summarizes the binding affinities of various peptides, highlighting the impact of substitutions at position 2.

Compound/AnalogueReceptor TargetFinding
Enkephalin AnaloguesMOR, DORSubstitution of Gly² with D-Ala² increases stability and activity. mdpi.com
Enkephalin AnaloguesDOR, MORReplacement of Gly² with D-Ala² often reduces DOR selectivity by increasing MOR activity. mdpi.com
Dynorphin A (1-9)KORIncorporation of D-Ala² causes a loss of KOR selectivity. researchgate.net
Endomorphin AnaloguesMORD-Ala² substitution does not significantly change metabolic stability or biological activity. mdpi.comnih.gov

Modulation of C-Terminal Moieties for Receptor Affinity and Functional Activity

The C-terminus of opioid peptides plays a crucial role in determining receptor affinity and functional activity. scielo.org.mx Modifications at this position can significantly alter the pharmacological profile of the parent compound.

For instance, the amidation of the C-terminal carboxyl group is a common strategy. In endomorphin-1 and -2, the C-terminal amide is a critical structural feature for their electrophysiological responses at mu-opioid receptors. scielo.org.mx Similarly, replacing the C-terminal carboxylate of the TIPP peptide with a carboxamide produced a mixed MOR agonist/DOR antagonist. mdpi.com

The nature of the amino acid at the C-terminus also has a profound impact. Replacing L-Met⁵ with D-Met⁵ in a Tyr-D-Ala-Gly-Phe-Met-NH₂ analogue reduces MOR specificity, likely due to steric hindrance that alters receptor binding. In contrast, the combination of an opioid pharmacophore (H-Tyr-D-Ala-Gly-Phe-) with a serotonin-norepinephrine reuptake inhibitor (SNRI) pharmacophore at the C-terminus led to a significant increase in affinities for the DOR and KOR. nih.gov

Furthermore, in the design of bifunctional peptides, the C-terminus acts as an "address" region that can influence the activity of a distant N-terminal pharmacophore. nih.gov A study on bifunctional opioid agonist/neurokinin 1 (NK1) receptor antagonists showed that C-terminal modifications were critical not only for NK1 antagonist activity but also for the opioid agonist activity. nih.gov

The table below illustrates the effects of C-terminal modifications on receptor binding and activity.

Peptide AnalogueC-Terminal ModificationEffect on Receptor Affinity/Activity
TIPP PeptideCarboxamide instead of carboxylateProduced a mixed MOR agonist/DOR antagonist. mdpi.com
Tyr-D-Ala-Gly-Phe-Met-NH₂D-Met⁵ instead of L-Met⁵Reduced MOR specificity.
H-Tyr-D-Ala-Gly-Phe-Addition of an SNRI pharmacophoreIncreased DOR and KOR affinities. nih.gov
Bifunctional Opioid/NK1 PeptideVarious C-terminal amides and estersActed as a critical pharmacophore for NK1 antagonist activity and an address region for opioid agonist activity. nih.gov

Impact of Linker Design in Bifunctional Compounds

In the construction of bifunctional or bivalent ligands, the linker connecting the two pharmacophores is a critical determinant of biological activity. nih.gov The type, length, and rigidity of the linker can significantly influence how the pharmacophores interact with their respective receptors.

Various linkers have been employed in the design of chimeric compounds derived from opioid peptides. These include hydrazide bridges, piperazine, polyamides, and ethylene (B1197577) glycol residues. nih.gov Biphalin (B1667298), a well-known dimeric enkephalin analogue, utilizes a hydrazine (B178648) linker to connect two tetrapeptide fragments "tail-to-tail". mdpi.com

Research on novel bivalent ligands has explored conjugating enkephalin analogues to non-peptide moieties like 4-anilidopiperidine derivatives. nih.gov Initial attempts without a linker resulted in moderate binding affinity. However, the introduction of a β-alanine linker between the enkephalin analogue and the small molecule produced potent bivalent ligands with excellent binding affinities at both mu and delta opioid receptors. nih.gov

In another study, a hydrazone linker was used to join an opioid peptide sequence (H-Tyr-d-Ala-Gly-Phe-NH-N=) with a neurokinin-1 receptor (NK1R) antagonist pharmacophore. nih.gov The choice of the hydrazone linker was based on its ease of synthesis and its potential contribution to the conformation-activity relationship. nih.gov Similarly, bifunctional peptides with opioid agonist and substance P antagonist activities were designed where the C-terminus itself acted as a linker and a critical pharmacophore. nih.gov

The following table provides examples of different linkers used in bifunctional compounds and their impact.

Bifunctional Compound TypeLinker TypeImpact on Activity
Enkephalin Analogue + 4-Anilidopiperidineβ-alanineProduced potent bivalent ligands with excellent μ and δ opioid receptor affinities. nih.gov
Opioid Peptide + NK1R AntagonistHydrazoneServed to join the two pharmacophores effectively. nih.gov
Biphalin AnaloguesPiperazine, 1,2-phenylenediamineResulted in analogues with better affinity and in vitro bioactivity than biphalin with a hydrazine linker. nih.gov

Role of N-Terminal Modifications on Bioactivity

The N-terminal tyrosine residue is almost universally considered crucial for the activity of opioid peptides, with its Nα-amino and phenolic groups being critical for receptor recognition. mdpi.comnih.gov Consequently, this residue is typically not the primary target for structural modifications aimed at improving agonist activity. mdpi.com

However, specific modifications at the N-terminus can convert opioid peptide agonists into antagonists. researchgate.netresearchgate.net A general strategy for this conversion involves the deletion of the positively charged N-terminal amino group or its replacement with other groups like a methyl group. researchgate.netresearchgate.net For example, substituting Tyr¹ with 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) or (2S)-2-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Mdp) has successfully converted δ-, κ-, and μ-selective opioid agonists into their corresponding antagonists, often with maintained or improved receptor selectivity. researchgate.netnih.gov

Furthermore, the addition of an Nα-guanidyl group to a tetrapeptide, in combination with other modifications, has been shown to significantly enhance stability, lipophilicity, affinity, and potency. mdpi.com

The table below summarizes key N-terminal modifications and their effects.

ModificationResulting Compound TypeEffect on Bioactivity
Deletion of N-terminal amino groupAntagonistConverts opioid agonists into antagonists. researchgate.netresearchgate.net
Replacement of Tyr¹ with Dhp or MdpAntagonistConverts selective agonists into selective antagonists. researchgate.netnih.gov
Addition of Nα-guanidyl groupAgonistEnhances stability, lipophilicity, affinity, and potency. mdpi.com

Conformational Requirements for Receptor Recognition

The three-dimensional conformation of a peptide is paramount for its recognition by and interaction with its receptor. Opioid peptides are known for their conformational flexibility, which allows them to adopt an ideal conformation to fit into the receptor's binding pocket in an "induced fit" manner. frontiersin.org

For enkephalins, the two aromatic residues in the first and fourth positions are key for receptor interaction. frontiersin.org Nuclear magnetic resonance (NMR) studies have been instrumental in elucidating the bioactive conformations of these peptides. scielo.org.mx For instance, in endomorphin-1, the side chains of Tyr¹ and Trp³ display opposite orientations with respect to Pro², providing the necessary stereochemistry for binding to the µ-opioid receptor. scielo.org.mx

Systematic conformational scans using constrained amino acid analogues have helped to define the specific conformational requirements for receptor binding. By substituting Tyr¹ with stereoisomers of 2',6'-dimethyl-β-methyltyrosine (TMT), which favor specific side-chain rotamers, researchers can probe the receptor's preference for a particular conformation. acs.org These studies have suggested that different opioid receptor subtypes may have distinct requirements for the orientation of the N-terminal tyrosine side chain. acs.org

The development of bifunctional ligands also relies heavily on conformational considerations. The linker must be designed to allow both pharmacophores to adopt their required conformations for simultaneous or sequential receptor binding. nih.gov

Conformational Analysis and Molecular Dynamics of Boc Tyr D Ala Gly Oh and Its Peptide Conjugates

Spectroscopic Approaches to Conformational Elucidation

Spectroscopic techniques are paramount for determining the three-dimensional structures of peptides in solution, providing experimental data that can be used to validate computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state conformations of peptides. researchgate.net For flexible tripeptides like Boc-Tyr-D-Ala-Gly-OH, which may exist as an ensemble of rapidly interconverting conformers, NMR provides time-averaged structural information. researchgate.net The combination of various NMR parameters allows for a detailed structural characterization. acs.org

Key NMR parameters used in the conformational analysis of peptides include:

Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons that are close to each other (typically < 5 Å). The presence and intensity of specific NOE cross-peaks in 2D NMR spectra (like ROESY) are used to construct distance restraints for structure calculations. nih.gov

Scalar (J) Coupling Constants: Three-bond J-coupling constants, particularly ³J(HN,Hα), are related to the backbone dihedral angle φ through the Karplus equation. These values help to define the local conformation around the peptide backbone. acs.orgnih.gov

Chemical Shift Index (CSI): The deviation of ¹Hα and ¹³Cα/¹³Cβ chemical shifts from their random coil values can indicate the presence of secondary structure elements like helices or β-sheets. researchgate.net

Temperature Coefficients (Δδ/ΔT): The temperature dependence of amide proton (NH) chemical shifts can reveal their involvement in intramolecular hydrogen bonds. nih.gov A small temperature coefficient typically suggests that the amide proton is shielded from the solvent, often due to its participation in a hydrogen bond, which is a key feature in stable structures like β-turns. acs.orgnih.gov

Studies on similar tripeptides have shown that they can adopt predominant conformations, such as type I β-turns, which are stabilized by cooperative hydrogen bonds involving various functional groups within the molecule. acs.org For a peptide like this compound, the D-alanine residue can induce specific backbone turns, potentially leading to a more defined conformational preference compared to a peptide with all L-amino acids.

Table 1: Representative NMR Parameters and Their Structural Implications for Peptides

NMR Parameter Typical Observation Structural Interpretation
NOE dNN(i, i+1) Indicates turn or helical structure
dαN(i, i+1) Indicates extended/β-sheet or PPII conformation
³J(HN,Hα) ~4-6 Hz α-helix
~8-10 Hz β-sheet
~6-8 Hz Random coil / Averaged
Temperature Coefficient (Δδ/ΔT) > -4.5 ppb/K Solvent-exposed NH proton

Computational Conformational Analysis

Computational methods complement experimental data by providing atomistic-level insights into the structure, stability, and dynamics of peptides. These approaches can explore the potential energy surface of the molecule to identify low-energy conformers and understand the transitions between them. longdom.org

Density Functional Theory (DFT) is a quantum mechanical method used to accurately calculate the electronic structure and energy of molecules. mdpi.com In the context of peptide conformational analysis, DFT is employed to optimize the geometries of potential conformers and to determine their relative stabilities with high accuracy. researchgate.netacs.org

DFT calculations have been successfully applied to explore the conformational landscape of tripeptides, assessing the stability of various secondary structures like β-strands, polyproline-II (pP-II) helices, and different types of turns. researchgate.net For a given peptide, a hierarchical computational approach is often used: initial conformers are generated using less computationally expensive methods (like molecular mechanics), and then the low-energy structures are subjected to full geometry optimization and energy calculation at a high level of DFT theory. derpharmachemica.comscirp.org The choice of functional and basis set is critical, and various functionals are often tested to find one that accurately reproduces experimental data or high-level quantum calculations. researchgate.net These calculations can reveal how the charged state of terminal groups and the nature of the amino acid side chains influence the energy landscape of the peptide. researchgate.net

Table 2: Example of Relative Energies for Tripeptide Conformers from DFT Calculations

Conformation Typical Relative Energy (kcal/mol) Key Stabilizing Interactions
Extended β-strand 0.0 - 2.0 Favorable backbone dihedral angles
Polyproline II (PPII) 0.5 - 3.0 Minimized steric hindrance, favorable solvation
Type I β-turn 1.0 - 4.0 i to i+3 hydrogen bond
Inverse γ-turn 1.5 - 5.0 i to i+2 hydrogen bond

Note: These are representative values from studies on various tripeptides; specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) simulations provide a powerful avenue for studying the time-dependent behavior and conformational dynamics of peptides in environments that mimic physiological conditions, such as in an explicit water box. longdom.orgbonvinlab.org Starting from an initial structure, MD simulations integrate Newton's laws of motion for all atoms in the system, generating a trajectory that describes how the peptide's conformation evolves over time. bonvinlab.org

For flexible peptides, MD simulations are essential for exploring the vast conformational space they can sample. mdpi.comnih.gov Analysis of the MD trajectory can reveal:

Preferred Conformations: By clustering the structures from the trajectory, one can identify the most populated conformational states.

Secondary Structure Propensity: The tendency of each residue to adopt helical, sheet, or turn structures can be calculated over the simulation time. nih.gov

Radius of Gyration (Rg): This parameter provides a measure of the peptide's compactness, indicating whether it adopts folded or extended structures. nih.gov

Solvent Interactions: The simulations explicitly model the interactions between the peptide and surrounding water molecules, which is crucial for understanding conformational preferences. nih.gov

Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), are often employed to overcome the challenge of sampling large conformational changes within accessible simulation timescales. acs.org

The accuracy of MD simulations is critically dependent on the chosen force field, which is a set of parameters and functions that approximates the potential energy of the system. bonvinlab.orgwustl.edu Several major force fields are commonly used for biomolecular simulations, including AMBER, CHARMM, GROMOS, and OPLS. researchgate.netacs.org

The choice of force field is not trivial, as different force fields can exhibit biases towards certain types of secondary structures. acs.orgacs.org For example, some AMBER and CHARMM versions have been noted to slightly overestimate helical content, while GROMOS may favor β-structures. acs.org Therefore, the selection of a force field should be guided by the specific system under study and validated against experimental data whenever possible. researchgate.netplos.org

Validation can be performed by comparing simulation results with experimental observables such as NMR-derived J-couplings, NOEs, or chemical shifts. plos.orgnih.gov Studies comparing different force fields for modeling unfolded or flexible peptides have shown that while they may agree on global properties, they can differ in the finer details of the conformational ensembles. nih.govacs.org For peptides containing non-standard residues like D-amino acids, it is important to ensure the force field parameters are accurate, although studies have shown that parameters developed for L-amino acids can be comparable in accuracy for D-amino acids. nih.gov

Table 3: Commonly Used Force Fields for Peptide Simulations

Force Field Family Strengths & Common Applications Typical Water Model
AMBER Well-regarded for proteins and nucleic acids; several versions exist with improved dihedral parameters. researchgate.net TIP3P, OPC
CHARMM Widely used for proteins, lipids, and nucleic acids; includes CMAP corrections for better backbone representation. researchgate.netnih.gov TIP3P
GROMOS A united-atom force field (hydrogens on nonpolar carbons are implicit), computationally efficient. researchgate.net SPC

| OPLS | Developed to reproduce properties of organic liquids, good for a wide range of small molecules and proteins. researchgate.net | TIP3P, TIP4P |

Beyond canonical hydrogen bonds, weaker intramolecular interactions play a significant role in dictating peptide conformation. Among these is the n→π* interaction, which involves the donation of electron density from a lone pair (n) of one carbonyl oxygen to the antibonding orbital (π*) of a nearby carbonyl carbon. raineslab.comacs.orgnih.gov

This interaction, though weaker than a conventional hydrogen bond, is prevalent in common protein secondary structures, including α-helices and polyproline II helices. acs.org The geometric criteria for an n→π* interaction are specific: the distance between the donor oxygen and the acceptor carbon (Oᵢ₋₁···Cᵢ) is typically less than the sum of their van der Waals radii (~3.22 Å), and the angle (θ) is close to the Bürgi-Dunitz trajectory (~109°). nih.gov

The presence of n→π* interactions can have significant conformational effects. For instance, they can stabilize the trans conformation of peptide bonds and influence the folding pathway of a peptide chain by promoting local ordering. raineslab.comacs.org Computational analysis, often using DFT or high-level quantum mechanical methods, is crucial for identifying and quantifying the energetic contribution of these interactions. harvard.edu In a peptide like this compound, n→π* interactions between adjacent backbone carbonyl groups could contribute to the stability of any turn structures that may form.

Force Field Selection and Validation in Peptide Systems

Influence of Solvent Environment on Conformation

The conformational landscape of a peptide is not solely dictated by its primary sequence but is profoundly influenced by its surrounding environment, particularly the solvent. The solvent's polarity, hydrogen-bonding capacity, and dielectric constant can stabilize or destabilize specific intramolecular interactions, thereby shifting the equilibrium between different conformational states. For the tripeptide this compound and its conjugates, the solvent environment plays a critical role in determining the adoption of folded structures, such as β-turns and γ-turns, versus more extended or random coil conformations.

Research on analogous peptides demonstrates that the conformational preferences of the peptide backbone can vary significantly with the solvent. nih.gov Molecular dynamics simulations and spectroscopic studies on various peptides have established that different solvents can modulate the intrinsic propensities of the backbone to adopt helical, polyproline II (PPII), or turn-like structures. nih.govacs.org

Solvent Polarity and Hydrogen Bonding Effects

The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are paramount in shaping peptide conformation. In nonpolar, aprotic solvents like chloroform (B151607) (CDCl₃), intramolecular hydrogen bonds are favored due to the lack of competition from solvent molecules. This environment often promotes the formation of compact, folded structures. For instance, NMR studies on protected peptides in CDCl₃ frequently reveal evidence of intramolecular hydrogen bonds, which are characteristic of β-turns or γ-turns. ripublication.comias.ac.in A study on a protected hexapeptide in CDCl₃ showed that four out of six amide protons were shielded from the solvent, indicating their involvement in intramolecular hydrogen bonding that stabilizes a folded, helical conformation. ias.ac.in Similarly, studies on N-formyl-tyrosine containing peptides in CDCl₃ highlighted the prevalence of folded conformations stabilized by hydrogen bonds. ripublication.com

Conversely, in polar, hydrogen-bond-accepting solvents such as dimethyl sulfoxide (B87167) (DMSO), the equilibrium often shifts towards more extended conformations. core.ac.uk DMSO molecules can effectively solvate the peptide backbone by forming strong hydrogen bonds with the amide N-H protons, thereby disrupting the intramolecular hydrogen bonds that are essential for maintaining folded structures. ias.ac.incore.ac.uk This is illustrated by NMR studies where the temperature coefficients of amide proton chemical shifts (dδ/dT) are used to probe their solvent exposure. Low dδ/dT values suggest a solvent-shielded (intramolecularly hydrogen-bonded) proton, while high values indicate a solvent-exposed proton. In one study, a peptide that was folded in CDCl₃ adopted a largely extended conformation in DMSO, with five of its six NH groups becoming solvent-exposed. ias.ac.in The N-terminal sequence of dermorphin (B549996) (H-Tyr-D-Ala-Phe-Gly-...), a peptide containing the Tyr-D-Ala motif, was found to adopt an essentially extended structure in DMSO solution, a conformation attributed to the strong interaction between the amide groups and the solvent molecules. core.ac.uk

Aqueous solutions present a more complex scenario. Water is a highly polar, protic solvent that can form extensive hydrogen bond networks with the peptide. While it can disrupt intramolecular hydrogen bonds similarly to DMSO, its high dielectric constant also weakens electrostatic interactions. For some peptides, water can favor a polyproline II (PII) helical conformation, which is an extended, flexible structure. nih.govacs.org However, for other peptides, particularly those with hydrophobic residues, the hydrophobic effect in water can drive the molecule to adopt a more compact, collapsed conformation to minimize the exposure of nonpolar side chains to the solvent. researchgate.net

The transition between these conformational states can be observed by changing the solvent composition. For example, the conformation of a pentapeptide containing alanine (B10760859) residues shifts from a PII structure in water to internally hydrogen-bonded γ or β turns in the presence of trifluoroethanol (TFE), a solvent known to promote helicity. acs.org A study on a tBoc-protected tetrapeptide showed a transition from a random coil structure in water to a folded structure containing a type III β-turn in the less polar solvent acetonitrile (B52724). tandfonline.com

Detailed Research Findings from Analogous Peptides

While specific molecular dynamics or extensive NMR conformational studies solely on this compound are not widely available in the literature, data from closely related peptides provide significant insight into its likely behavior. The following tables summarize findings from conformational studies on analogous peptides in different solvents.

Table 1: Solvent-Dependent Amide Proton Temperature Coefficients (dδ/dT in ppb/K) for a Protected Hexapeptide

This table illustrates the significant change in solvent exposure of amide protons when moving from a nonpolar to a polar aprotic solvent. In CDCl₃, the low values for residues 3-6 indicate they are involved in intramolecular hydrogen bonds, characteristic of a folded state. In (CD₃)₂SO, the much higher values (except for Val(3)) show that these bonds have been broken and the amide protons are now exposed to the solvent in a more extended conformation.

Residue(CD₃)₂SOCDCl₃
Phe(1)-6.8-1.5
ΔZ-Phe(2)-7.2-2.0
Val(3)-2.5-1.0
Phe(4)-5.2-1.2
ΔZ-Phe(5)-4.8-1.4
Val(6)-5.10.0
Data adapted from a study on Boc-Phe-ΔZ-Phe-Val-Phe-ΔZ-Phe-Val-OMe. ias.ac.in

Table 2: Conformational Propensities of Alanine Peptides in Various Solvents

This table summarizes how the conformational equilibrium of alanine-based model peptides shifts in response to different solvent environments. It highlights the general principle that solvent properties direct the peptide backbone towards specific secondary structures.

Peptide SystemSolventPredominant ConformationReference
Ac-GGAGG-NH₂ (Pentamer)WaterPolyproline II (PII) acs.org
Ac-GGAGG-NH₂ (Pentamer)TFE/Water Mixtureγ or β turns acs.org
Ac-O₂A₇O₂-NH₂ (11-mer)WaterPolyproline II (PII) acs.org
Ac-O₂A₇O₂-NH₂ (11-mer)TFE/Water Mixtureα-helix acs.org
Alanine DipeptideMethanolDecreased PII propensity nih.gov
Alanine DipeptideAqueous UreaDecreased helix propensity nih.gov
HomopolypeptidesCyclohexaneExtended Conformation rsc.org
Undeca-glycineWaterStable Collapsed State rsc.org
TFE: Trifluoroethanol

For this compound, it can be inferred that in a nonpolar solvent like chloroform, the peptide would likely adopt a folded conformation stabilized by an intramolecular hydrogen bond, possibly a β-turn involving the Tyr and Gly residues, which is a common motif for D-Ala containing sequences. In contrast, in a solvent like DMSO, a more extended conformation is expected due to competitive hydrogen bonding from the solvent. In aqueous solution, the behavior would be a complex balance between the hydrophobic collapse driven by the Boc and Tyr groups and the tendency of the backbone to adopt an extended, solvated state.

Enzymatic Stability and Degradation Pathways of Boc Tyr D Ala Gly Oh Containing Peptides

Metabolic Stability Enhancement Strategies

Several strategies are employed to bolster the stability of peptides against enzymatic degradation. These modifications are crucial for extending the half-life and bioavailability of peptide-based drugs.

The incorporation of D-amino acids is a well-established method for increasing a peptide's resistance to proteolysis. nih.govlifetein.com Most naturally occurring proteases are chiral and specifically recognize and cleave peptide bonds between L-amino acids. tufts.edu Consequently, peptides containing D-amino acids, which are the non-natural mirror images of L-amino acids, exhibit significantly enhanced stability against enzymatic degradation. lifetein.com

The peptide bonds formed by D-amino acids are less susceptible to hydrolysis by common proteases. For instance, the presence of a D-amino acid at the N-terminus, such as the D-alanine in Boc-Tyr-D-Ala-Gly-OH, can protect the peptide from degradation by aminopeptidases. Studies have shown that peptides containing D-amino acids at their N- and C-termini are highly resistant to proteolytic degradation in environments like human serum and lysosomal preparations. While the substitution of a single L-amino acid with its D-enantiomer can improve stability, incorporating D-amino acids at both ends of the peptide can render it almost completely resistant to degradation. The increased stability is attributed to the poor fit of the D-peptide conformation within the active site of the protease, which hinders the catalytic process. tufts.edunih.gov

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability

Peptide ModificationObserved Effect on StabilityReference
N-terminal D-amino acidIncreased resistance to aminopeptidases.
D-amino acids at both N- and C-terminiAlmost complete resistance to degradation in serum.
Internal D-amino acid substitutionSignificantly reduced cleavage by specific proteases. mdpi.com

Glycosylation, the attachment of sugar moieties to a peptide, is another effective strategy to enhance metabolic stability. frontiersin.orgresearchgate.net The steric bulk of the attached carbohydrate can physically hinder the approach of proteases to their cleavage sites on the peptide backbone. frontiersin.org This steric shielding can significantly reduce or even eliminate proteolysis by certain enzymes. frontiersin.org

Interestingly, the effect of glycosylation can be complex and context-dependent. While glycosylation generally enhances the stability of peptides composed of L-amino acids, its impact on peptides already containing D-amino acids can vary. mdpi.comresearchgate.netnih.gov One study found that while glycosylation inhibited the degradation of a D-amino acid-containing peptide by most serine-like proteases, it actually promoted degradation in the presence of chymotrypsin (B1334515). mdpi.comresearchgate.netnih.gov This was attributed to strengthened interactions, such as hydrogen bonding and electrostatic forces, between the glycopeptide and chymotrypsin. mdpi.comresearchgate.netnih.gov The position and type of the sugar can also influence the degree of stability conferred. mdpi.com

Modifying the N-terminus of a peptide is a common strategy to prevent degradation by exopeptidases, which cleave peptides from the amino end. jpt.comcreative-peptides.com The tert-butyloxycarbonyl (Boc) group in this compound serves as such a modification. The Boc group is a bulky, chemically stable protecting group that blocks the N-terminal amino group, making the peptide unrecognizable to many aminopeptidases. jpt.comqyaobio.com

In addition to the Boc group, other N-terminal modifications like acetylation are also widely used. qyaobio.com Acetylation removes the positive charge at the N-terminus, which can mimic the natural state of proteins and increase stability. qyaobio.com These modifications effectively "cap" the N-terminus, thereby prolonging the peptide's biological activity. creative-peptides.com

Replacing a standard peptide (amide) bond with a non-natural linkage, known as a peptide bond isostere, is a powerful strategy to confer resistance to enzymatic cleavage. ekb.egresearchgate.net Proteases are highly specific for the amide bond, and altering this structure can render the peptide unrecognizable to these enzymes.

N-Terminal Modifications for Stability Improvement

Enzymatic Cleavage Studies

The specific cleavage sites of a peptide are determined by the amino acid sequence and the specificity of the protease. expasy.org For a peptide like this compound, the presence of the D-alanine residue is the most critical factor in its resistance to cleavage. Trypsin, for instance, typically cleaves after lysine (B10760008) or arginine residues, while chymotrypsin prefers large hydrophobic residues like phenylalanine, tryptophan, and tyrosine at the P1 position. mdpi.comnih.gov

Studies on similar D-amino acid-containing peptides have confirmed their enhanced resistance to a variety of proteases, including trypsin and chymotrypsin. tufts.edunih.gov Molecular dynamics simulations have shown that the conversion from an L- to a D-peptide can severely compromise the binding affinity between the peptide and the protease, leading to an inactive complex and thus, proteolytic stability. nih.gov

Strategies for Preventing Unwanted Enzymatic Peptide Cleavage During Synthesis

During chemical peptide synthesis, particularly in solution-phase or segment condensation approaches, enzymatic contamination can be a concern, leading to unwanted cleavage of the growing peptide chain. This is less of an issue in standard solid-phase peptide synthesis (SPPS) which is conducted under anhydrous conditions. However, when enzymatic methods are themselves used for peptide coupling, preventing cleavage of the newly formed bond is critical.

One strategy is to use chemically modified proteases with reduced peptidase activity but retained esterase activity, allowing for coupling of peptide esters while minimizing cleavage of peptide bonds. thieme-connect.de Another approach involves conducting the enzymatic coupling reaction in the presence of high concentrations of organic solvents, such as dimethylformamide (DMF). thieme-connect.de This environment can improve the solubility of the reactants and suppress the hydrolytic (cleavage) activity of the enzyme. thieme-connect.de

Furthermore, the choice of protecting groups and cleavage strategies in chemical synthesis is crucial to avoid side reactions that can be mistaken for enzymatic degradation. For instance, in Boc-based SPPS, the final cleavage from the resin is performed with strong acids like trifluoroacetic acid (TFA). wikipedia.orgresearchgate.net The use of scavengers during this step is essential to prevent reactive species from causing unwanted modifications to the peptide. wikipedia.orgacs.org

Mechanistic Insights into Biological Activity of Boc Tyr D Ala Gly Oh Derived Compounds

Receptor Binding and Activation Mechanisms

Derivatives built upon the Boc-Tyr-D-Ala-Gly-OH scaffold consistently demonstrate agonist activity at both δ (delta) and μ (mu) opioid receptors. The N-terminal tyrosine residue is a critical pharmacophore for opioid receptor binding. nih.gov The inclusion of a D-alanine at the second position is a common strategy to enhance metabolic stability compared to endogenous enkephalins.

Numerous studies have synthesized and characterized bifunctional peptides incorporating the Tyr-D-Ala-Gly-Phe sequence, which is recognized as an opioid message sequence. nih.govnih.gov For instance, a series of peptides linking this opioid agonist structure to a cholecystokinin (B1591339) (CCK) antagonist structure via a hydrazide bridge showed high binding affinities in the nanomolar range for both δ and μ opioid receptors. nih.gov

In one study, the compound H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl demonstrated potent agonist activity at both δ and μ receptors, with IC50 values of 50 nM and 13 nM, respectively, in functional assays. acs.org This compound also exhibited high binding affinities (Ki) of 10 nM at the δ receptor and 0.65 nM at the μ receptor. acs.org Another derivative, where the tyrosine residue was replaced by Dmt (2',6'-dimethyl-L-tyrosine), resulted in a dramatic increase in biological activity, yielding a highly potent ligand for both δ and μ opioid receptors with subnanomolar binding affinities and EC50 values. nih.gov

The following table summarizes the opioid receptor binding affinities and functional activities of selected compounds derived from the Tyr-D-Ala-Gly-OH core structure.

Compound/DerivativeReceptorBinding Affinity (Ki or IC50)Functional Activity (IC50 or EC50)Source
H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzlδ-OpioidKi = 10 nMIC50 = 50 nM (MVD assay) acs.org
H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzlμ-OpioidKi = 0.65 nMIC50 = 13 nM (GPI assay) acs.org
Tyr-d-Ala-Gly-d-Trp-NMeNle-Asp-Phe-NH2δ-OpioidIC50 = 63 ± 27 nM- nih.gov
Tyr-d-Ala-Gly-d-Trp-NMeNle-Asp-Phe-NH2μ-OpioidIC50 = 150 ± 65 nM- nih.gov
Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH2δ-OpioidIC50 = 23 ± 10 nM- nih.gov
Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH2μ-OpioidIC50 = 210 ± 52 nM- nih.gov
Dmt-d-Ala-Gly-Phe derivative (Compound 16)δ-OpioidKi = 0.36 nMEC50 = 0.77 nM (hDOR) nih.gov
Dmt-d-Ala-Gly-Phe derivative (Compound 16)μ-OpioidKi = 0.38 nMEC50 = 0.88 nM (rMOR) nih.gov
Tyr-d-Ala-Gly-Phe-NH2μ-OpioidIC50 = 12.77 nM- mdpi.com
Tyr-d-Ala-Gly-Phe-NH2δ-OpioidIC50 = 171.47 nM- mdpi.com

MVD: Mouse Vas Deferens assay; GPI: Guinea Pig Ileum assay; hDOR: human delta opioid receptor; rMOR: rat mu opioid receptor.

The Tyr-D-Ala-Gly-OH sequence has been a key component in the design of bifunctional ligands that act as opioid receptor agonists and neurokinin 1 receptor (NK1R) antagonists. acs.orgmdpi.com This dual activity is sought after for potentially enhanced analgesic effects without the development of tolerance often associated with opioid use. acs.org The design concept often involves overlapping pharmacophores, where a single molecule can interact with both receptor types. acs.org

For example, a series of bifunctional peptides were created by modifying the C-terminus of a protected Boc-Tyr(tBu)-d-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH intermediate. acs.org One of these compounds, H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl, not only showed potent opioid agonism but also acted as an effective NK1R antagonist with a Ke value of 26 nM in a functional assay and a Ki of 14 nM for the human NK1 receptor. acs.org In another approach, an opioid peptide sequence was joined with a fragment characteristic of NK1R antagonists via a hydrazone bridge. scispace.com This strategy aimed to combine opioid agonism with NK1R blockade to potentially mitigate opioid-induced side effects. scispace.com A chimeric compound, AA3266, which links an enkephalin-like fragment (Tyr-d-Ala-Gly-Phe-) to an NK1R antagonist pharmacophore (Z-d-Trp) through a hydrazide bridge, demonstrated moderate affinity for the NK1R. mdpi.com

Compound/DerivativeReceptorBinding/Antagonist ActivitySource
H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-BzlhNK1RKi = 14 nM, Ke = 26 nM acs.org
H-Tyr-D-Ala-Gly-Phe-NH-N=CH-[3',5'-(CF3)2-Ph]NK1RWeak affinity scispace.com
AA3266 (Tyr-d-Ala-Gly-Phe-NH-NH-Z-d-Trp)NK1RModerate affinity mdpi.com

hNK1R: human Neurokinin 1 Receptor; Ke: antagonist equilibrium constant.

The this compound framework has also been integral to developing ligands that interact with cholecystokinin (CCK) receptors. Cholecystokinin can act as an anti-opioid peptide, and its upregulation may reduce the effectiveness of opioid analgesics. nih.gov This has prompted the design of single ligands that are opioid agonists and CCK receptor antagonists. nih.gov

Researchers have designed bifunctional peptides based on overlapping pharmacophores of opioid and CCK ligands. nih.gov In one study, linking the C-terminus of an opioid agonist structure (Tyr-D-Ala-Gly-Phe-) to a CCK antagonist structure via a hydrazide linker yielded peptides with high affinity for opioid receptors and antagonist activity at CCK-1 and CCK-2 receptors. nih.gov While these peptides generally showed lower binding affinities for CCK receptors (in the micromolar range) compared to their high nanomolar affinity for opioid receptors, they were potent CCK receptor antagonists in functional assays, with Ke values as low as 6.5 nM. nih.govresearchgate.net Another study created a series of peptides that demonstrated opioid agonist properties while also having high and balanced binding affinity for both CCK-1 and CCK-2 receptors. nih.gov

Compound/DerivativeReceptorBinding Affinity (Ki)Functional ActivitySource
Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH2CCK-19.6 nMAntagonist nih.gov
Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH2CCK-215 nMAntagonist nih.gov
Tyr-d-Ala-Gly-d-Trp-NMeNle-Asp-Phe-NH2CCK-1320 nMAntagonist nih.gov
Tyr-d-Ala-Gly-d-Trp-NMeNle-Asp-Phe-NH2CCK-21.5 nMAntagonist nih.gov
Hydrazide-linked Tyr-D-Ala-Gly-Phe derivativesCCK-1 / CCK-2Micromolar rangePotent antagonists (Ke up to 6.5 nM) nih.gov

Bifunctional peptidomimetics have been developed to target both opioid receptors and the melanocortin-4 receptor (MC4R), with the goal of treating neuropathic pain. mdpi.comresearchgate.net These hybrids typically consist of an opioid agonist pharmacophore, such as the Tyr-d-Ala-Gly-Phe-NH2 sequence, connected to an MC4R antagonist pharmacophore. nih.govmdpi.com The length and type of the linker connecting the two pharmacophores have been shown to influence the antinociceptive activity and receptor affinity balance. mdpi.comresearchgate.net

In a study of such hybrids, the reference opioid compound Tyr-d-Ala-Gly-Phe-NH2 showed potent binding to the μ-opioid receptor (IC50 = 12.77 nM) but was less potent at the δ-opioid receptor (IC50 = 171.47 nM). mdpi.com The bifunctional compounds, however, displayed varied affinities. For example, one hybrid (compound 4 in the study) showed slightly higher affinity for the μ-opioid receptor (IC50 = 5.47 nM) than the reference opioid, while all studied hybrids showed higher affinity for the δ-opioid receptor than the reference. mdpi.com The affinity for the MC4R also varied, with some compounds showing subnanomolar affinity. researchgate.net The research suggests that a proper balance of receptor affinities, rather than maximal binding to any single receptor, is crucial for in vivo activity in neuropathic pain models. researchgate.net

Compound/DerivativeReceptorBinding Affinity (IC50)Source
Tyr-d-Ala-Gly-Phe-NH2 (Reference)μ-Opioid12.77 nM mdpi.com
Tyr-d-Ala-Gly-Phe-NH2 (Reference)δ-Opioid171.47 nM mdpi.com
Hybrid Compound 1μ-Opioid33.35 nM mdpi.comresearchgate.net
Hybrid Compound 1δ-Opioid14.46 nM mdpi.comresearchgate.net
Hybrid Compound 1MC4R0.07 nM researchgate.net
Hybrid Compound 4μ-Opioid5.47 nM mdpi.comresearchgate.net
Hybrid Compound 4δ-Opioid22.42 nM mdpi.comresearchgate.net
Hybrid Compound 4MC4R0.50 nM researchgate.net

The Tyr-D-Ala-Gly-OH sequence itself is not a primary pharmacophore for neurotensin (B549771) receptors (NTS1, NTS2). However, research into neurotensin receptor ligands provides context for the importance of specific amino acid residues in receptor binding, which is a principle applied across peptide-based drug design. For neurotensin, the C-terminal hexapeptide NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu-OH) is the fully active fragment, and the tyrosine at position 11 (Tyr11) is crucial for receptor binding. d-nb.info Replacing this tyrosine with alanine (B10760859) leads to a massive reduction in ligand affinity. d-nb.info This highlights the critical role of specific aromatic residues, like tyrosine, in receptor interaction, a concept that is also fundamental to the opioid-binding properties of the Tyr-D-Ala-Gly-OH sequence. While direct interaction data for this compound with NTS1/NTS2 is not available, studies on neurotensin analogs show that modifications to the peptide backbone can decrease affinity at both NTS1 and NTS2. d-nb.info For instance, inserting a CH2 group into the backbone of Tyr11 in NT(8-13) derivatives resulted in lower affinity compared to the parent compound. d-nb.info

Melanocortin Receptor (MC4) Affinity

Signaling Pathway Modulation

Compounds derived from the this compound core primarily exert their effects by activating G-protein-coupled receptors (GPCRs), particularly opioid receptors. Upon agonist binding to δ and μ opioid receptors, a conformational change in the receptor activates intracellular G-proteins, typically of the Gi/o family. nih.gov This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This signaling cascade ultimately results in the hyperpolarization of neurons and the inhibition of neurotransmitter release, which underlies the analgesic effects of these compounds.

Recent research has also focused on "biased signaling," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). rsc.orgchemrxiv.org C-terminal modifications of enkephalin analogs, which share the Tyr-Gly-Gly-Phe core, have been shown to modulate β-arrestin recruitment at both δ- and μ-opioid receptors, often while retaining G-protein signaling potency (cAMP inhibition). rsc.orgchemrxiv.org For example, substituting the C-terminal carboxylate with certain amides can reduce β-arrestin recruitment efficacy. rsc.org This modulation of signaling pathways is a key area of investigation for developing opioids with improved therapeutic profiles and fewer side effects. rsc.org

Molecular Interactions with Biological Targets

The biological activity of compounds derived from the this compound sequence is intrinsically linked to their specific interactions with biological targets, primarily opioid receptors. Understanding these molecular interactions provides crucial insights into their mechanism of action. These derivatives, often tetrapeptides or larger, are designed to mimic endogenous opioid peptides like enkephalins and dermorphins. nih.govnih.govnih.gov Their binding affinity and efficacy are governed by precise interactions within the receptor's binding pocket.

Ligand-Receptor Binding Site Analysis

Analysis of the binding sites of opioid receptors, particularly the mu (μ) and delta (δ) types, reveals key interactions that stabilize the ligand-receptor complex. For derivatives of the Tyr-D-Ala-Gly-OH core, such as the tetrapeptide Tyr-d-Ala-Gly-Phe-NH₂, molecular modeling and binding assays have elucidated the specific contacts made within the μ-opioid receptor (MOR) binding site. mdpi.com

Key interactions for these opioid peptide analogs at the MOR binding site include:

Ionic Interaction : A critical salt bridge is formed between the protonated N-terminal amino group of the Tyrosine (Tyr¹) residue and the carboxylate side chain of an aspartic acid residue, specifically Asp147, in the third transmembrane helix (TM3) of the receptor. mdpi.com

Hydrogen Bonding : The phenolic hydroxyl group of the Tyr¹ residue is positioned to form a hydrogen bond with the side chain of a histidine residue, His297, located in the sixth transmembrane helix (TM6). mdpi.com

Hydrophobic Pockets : The aromatic rings of the peptide's amino acid residues engage with hydrophobic pockets within the receptor. For tetrapeptide analogs, the phenylalanine (Phe⁴) aromatic ring fits into a hydrophobic subsite created by residues from TM3 and extracellular loops 1 and 2 (ECL1 and ECL2). mdpi.com

Table 1: Key Ligand-Receptor Interactions for Tyr-D-Ala-Gly Based Peptides at the μ-Opioid Receptor This table is interactive. Click on the headers to sort.

Ligand Residue Receptor Residue Interaction Type Reference
Tyrosine (Tyr¹) Amino Group Aspartate (Asp147) Ionic Interaction mdpi.com
Tyrosine (Tyr¹) Phenol (B47542) Group Histidine (His297) Hydrogen Bonding mdpi.com

Pharmacophore Elucidation

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For opioid peptide analogs derived from this compound, the pharmacophore is well-established and consists of several key features that are critical for high-affinity binding to opioid receptors. mdpi.comnih.gov

The fundamental components of the opioid pharmacophore for these peptides are:

A Protonated Amine : The N-terminal amino group of the Tyr¹ residue, which is positively charged at physiological pH, serves as a crucial cationic center. This feature is responsible for the key ionic interaction with the negatively charged Asp residue in the receptor binding site. mdpi.com

An Aromatic Ring : The phenol side chain of the Tyr¹ residue is another essential element. Its specific orientation allows for critical hydrogen bonding and hydrophobic interactions within the receptor. mdpi.com

A Second Hydrophobic/Aromatic Group : In extended peptides like tetrapeptides (e.g., Tyr-D-Ala-Gly-Phe-), a second aromatic residue (like Phenylalanine) or a hydrophobic group is necessary. This group occupies a distinct hydrophobic pocket, contributing significantly to binding affinity. nih.govmdpi.com

A Specific Spatial Arrangement : The relative positioning of these pharmacophoric elements is paramount. The peptide backbone, influenced by the flexible glycine (B1666218) residue and the stereochemistry of the D-alanine, allows the key functional groups to adopt the correct orientation to fit within the receptor's binding site.

Studies on bifunctional peptides have noted topographical similarities between the opioid pharmacophore and that of other receptors, such as the cholecystokinin (CCK) receptor, particularly in the orientation of the aromatic residues. nih.gov The shortest sequence of dermorphin (B549996) analogs that retains significant biological activity is the N-terminal tetrapeptide amide, underscoring the importance of this core pharmacophore. oup.com

Table 2: Essential Pharmacophore Features for Opioid Activity This table is interactive. Click on the headers to sort.

Pharmacophoric Feature Description Key Residue Reference
Cationic Center The protonated N-terminal amino group. Tyrosine (Tyr¹) mdpi.com
Aromatic/Phenolic Site The aromatic side chain capable of H-bonding. Tyrosine (Tyr¹) mdpi.com
Hydrophobic Site A second aromatic or hydrophobic side chain. Phenylalanine (Phe⁴) or equivalent nih.govmdpi.com

Role of Specific Residues in Target Recognition

Each amino acid residue within the this compound sequence and its derivatives plays a distinct and critical role in target recognition and biological function.

Tyrosine (Tyr) : The N-terminal tyrosine residue is universally considered the most critical component for opioid receptor binding. Its protonated amino group forms the primary anchoring ionic bond with Asp147 in the μ-opioid receptor, while its phenolic side chain engages in essential hydrogen bonding and hydrophobic interactions. mdpi.com The substitution of tyrosine with 2',6'-dimethyltyrosine (Dmt) in some analogs has been shown to dramatically increase biological activity, likely by enhancing receptor recognition. nih.gov

D-Alanine (D-Ala) : The substitution of the natural L-amino acid at position 2 with a D-alanine is a hallmark of many potent synthetic opioid peptides, including dermorphin analogs. nih.govoup.com This modification serves two primary functions. First, it confers significant resistance to degradation by aminopeptidases, thereby enhancing the metabolic stability and duration of action of the peptide. nih.gov Second, structure-activity relationship studies have shown that the D-isomer at this position is essential for bioactivity; the corresponding [L-Ala²] analog of dermorphin is inactive. oup.com This indicates that the D-configuration is crucial for establishing the correct peptide backbone conformation required for optimal receptor fit.

Glycine (Gly) : The glycine residue at position 3 is the smallest amino acid and lacks a side chain. Its primary role is to provide conformational flexibility to the peptide backbone. This flexibility allows the peptide to bend and orient the key pharmacophoric groups—the Tyr¹ residue and the hydrophobic residue at position 4—into the precise three-dimensional arrangement needed for successful binding to the opioid receptor.

Table 3: Functional Roles of Individual Residues in Target Recognition This table is interactive. Click on the headers to sort.

Residue Primary Role in Target Recognition Mechanism Reference
Tyrosine (Tyr) Anchoring and Primary Binding Forms key ionic and hydrogen bonds with the receptor. mdpi.com
D-Alanine (D-Ala) Metabolic Stability & Conformation Resists enzymatic degradation and enforces correct backbone geometry for binding. nih.govoup.com

| Glycine (Gly) | Conformational Flexibility | Allows the peptide to adopt the optimal conformation for receptor fit. | |

Advanced Research Applications and Future Directions

Boc-Tyr-D-Ala-Gly-OH as a Chemical Biology Probe

While direct applications of this compound as a standalone chemical biology probe are not extensively documented, its core sequence, Tyr-D-Ala-Gly, is a well-established pharmacophore, particularly in the study of opioid receptors. This sequence is a fundamental component of synthetic enkephalin analogs, which are crucial tools for probing the structure and function of these receptors. The incorporation of a D-alanine residue in place of the natural L-glycine at the second position confers enhanced stability against enzymatic degradation, a critical feature for any probe intended for use in biological systems. vulcanchem.commdpi.com

Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful tools for the functional analysis of enzymes, allowing for the visualization and quantification of their activity in complex biological samples. The development of ABPs often involves incorporating a reactive "warhead" into a peptide sequence that is recognized by the target enzyme. While specific ABPs directly derived from this compound are not prominently featured in the literature, the principles of ABP design are applicable. For instance, peptide sequences are used to target various protease families, and the inclusion of unnatural amino acids or D-isomers can enhance selectivity and stability. google.comresearchgate.net The Tyr-D-Ala-Gly sequence could be adapted into an ABP for proteases that recognize this motif by appending a suitable reactive group. The development of such probes would be valuable for studying the enzymes involved in the metabolism of enkephalin-like peptides.

Integration into Unnatural Amino Acid Synthesis

This compound serves as a crucial starting fragment for the synthesis of more complex peptides and peptidomimetics that incorporate unnatural amino acids. The Boc protecting group on the N-terminal tyrosine allows for controlled, stepwise elongation of the peptide chain. nih.gov The synthesis of opioid peptidomimetics, for example, often involves coupling this compound with other fragments containing unnatural amino acids. nih.gov

The process of creating these more complex molecules often involves solution-phase or solid-phase peptide synthesis (SPPS) techniques. In a typical solution-phase synthesis, this compound can be coupled with another peptide fragment or an unnatural amino acid derivative using coupling reagents like PyBOP/HOBt. nih.gov In SPPS, the Boc or Fmoc strategy is commonly employed to build peptide chains on a resin support. vulcanchem.commdpi.com The versatility of these synthetic methods allows for the systematic introduction of a wide array of unnatural amino acids, enabling researchers to fine-tune the pharmacological properties of the final compound. The use of unnatural amino acids can lead to peptides with enhanced stability, altered receptor binding affinity, and improved pharmacokinetic profiles. nih.gov

Strategies for Overcoming Pharmacokinetic Limitations in Peptide Therapeutics

Peptide-based therapeutics often face significant challenges related to their pharmacokinetic properties, including poor metabolic stability and rapid clearance. The Tyr-D-Ala-Gly motif is a classic example of a strategic modification to address these limitations.

Key Strategies and Their Relevance:

StrategyDescriptionRelevance to Tyr-D-Ala-Gly Containing Peptides
D-Amino Acid Substitution Replacing a naturally occurring L-amino acid with its D-enantiomer.The D-alanine in the second position of the Tyr-D-Ala-Gly sequence significantly enhances resistance to degradation by aminopeptidases. vulcanchem.commdpi.com
N- and C-Terminal Modification Capping the ends of the peptide to block exopeptidase activity.The N-terminal Boc group in this compound serves this purpose during synthesis. In final drug candidates, N-terminal acetylation or other modifications can be used.
Cyclization Creating a cyclic peptide to restrict conformational flexibility and improve stability.While this compound is a linear precursor, it can be incorporated into larger cyclic structures to enhance stability and bioavailability. nih.gov
Peptidomimetics Designing molecules that mimic the structure and function of peptides but with a modified backbone.The Tyr-D-Ala-Gly sequence can be part of a larger peptidomimetic structure where peptide bonds are replaced with more stable linkages. longdom.org

The incorporation of D-alanine is a cornerstone of designing more drug-like peptide analogs. Studies on enkephalin analogs have shown that this single substitution can dramatically increase the half-life of the peptide in biological fluids. nih.govnih.gov

Considerations for Translational Research and Drug Discovery

The journey of a peptide from a laboratory curiosity to a clinical therapeutic is fraught with challenges. The principles learned from enkephalin analogs containing the Tyr-D-Ala-Gly sequence are highly relevant to translational research.

The primary goal in this context is to design molecules with optimized efficacy, safety, and pharmacokinetic profiles. The use of this compound as a building block allows for the systematic exploration of structure-activity relationships (SAR). mdpi.com By modifying the peptide at various positions with different amino acids (both natural and unnatural), researchers can identify the key determinants for receptor binding and functional activity. nih.govresearchgate.net

For instance, bifunctional ligands have been designed by coupling the Tyr-D-Ala-Gly-Phe sequence to other pharmacophores to create chimeric molecules with unique therapeutic properties, such as combined opioid receptor agonism and neurokinin-1 receptor antagonism. nih.gov This approach aims to enhance analgesic effects while mitigating side effects.

Emerging Methodologies in Peptide and Peptidomimetic Chemistry

The field of peptide synthesis is continuously evolving, with new methodologies emerging to improve efficiency, purity, and the complexity of the molecules that can be created. These advancements have a direct impact on the utilization of building blocks like this compound.

Recent Advances in Peptide Synthesis:

MethodologyDescriptionImpact on Synthesis of Tyr-D-Ala-Gly Analogs
Automated Solid-Phase Synthesis (SPPS) Robotic systems that automate the coupling and deprotection cycles of SPPS.Enables the rapid and high-throughput synthesis of libraries of peptides based on the Tyr-D-Ala-Gly scaffold for screening and optimization. numberanalytics.comaurigeneservices.com
Microwave-Assisted Peptide Synthesis The use of microwave irradiation to accelerate coupling and deprotection reactions.Significantly reduces synthesis time, allowing for faster production of target peptides. openaccessjournals.com
Novel Linkers and Resins Development of new solid supports and linkers for SPPS that improve solubility and allow for the synthesis of complex peptides.Facilitates the synthesis of challenging sequences and the attachment of various modifications to peptides containing the Tyr-D-Ala-Gly motif. numberanalytics.com
Flow Chemistry Performing synthesis in a continuous flow system rather than in batches.Improves the efficiency and scalability of peptide synthesis, which is crucial for the large-scale production of therapeutic peptides. numberanalytics.com
Peptidomimetic Design The rational design of non-peptide scaffolds that mimic the spatial arrangement of key pharmacophoric groups.Moves beyond simple amino acid substitution to create novel molecular architectures with improved drug-like properties. longdom.org

These emerging technologies are expanding the toolbox available to medicinal chemists, enabling the creation of more sophisticated and effective peptide-based therapeutics derived from foundational structures like this compound. zenodo.orgscispace.com

Q & A

Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven studies involving this compound?

  • Methodological Answer :
  • PICOT : Define Population (e.g., cancer cell lines), Intervention (dose ranges), Comparison (control peptides), Outcome (IC50_{50}), Time (24–72 hr assays).
  • FINER : Ensure questions are Feasible (lab resources), Interesting (mechanistic novelty), Novel (unexplored D-amino acid effects), Ethical (animal/model compliance), Relevant (therapeutic peptide design) .

Q. How to ensure ethical compliance when using this compound in animal studies?

  • Methodological Answer :
  • IACUC Approval : Submit detailed protocols (dosing, endpoints) to institutional review boards.
  • 3Rs Principle : Replace animals with in vitro models where possible; refine procedures to minimize pain.
  • Data Transparency : Share raw data (e.g., via Figshare) to support reproducibility claims .

Contradiction & Peer Review

Q. How should researchers respond to peer review critiques about insufficient characterization of this compound in a manuscript?

  • Methodological Answer :
  • Supplemental Data : Provide expanded NMR/LC-MS spectra, elemental analysis, and chiral HPLC proofs.
  • Comparative Tables : Tabulate spectroscopic data against literature values for analogous peptides.
  • Replication : Offer to share samples with reviewers for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.